Cas no 91642-62-5 (2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid)

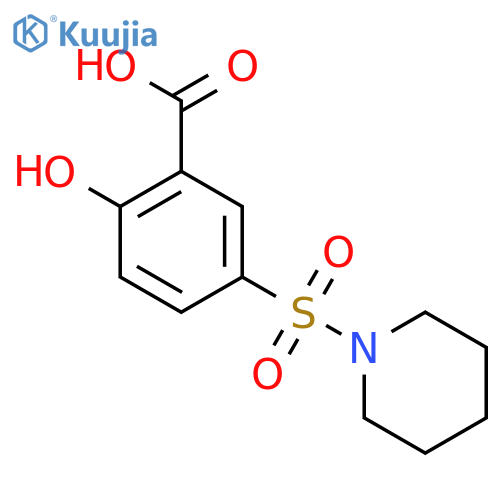

91642-62-5 structure

商品名:2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid

CAS番号:91642-62-5

MF:C12H15NO5S

メガワット:285.316202402115

MDL:MFCD00539986

CID:1965339

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-hydroxy-5-(1-piperidinylsulfonyl)-

- 2-hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid

- 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid

-

- MDL: MFCD00539986

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB413951-1 g |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 1g |

€188.00 | 2022-03-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385108-1g |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 97% | 1g |

¥2156.00 | 2024-04-25 | |

| abcr | AB413951-500mg |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 500mg |

€168.00 | 2023-09-05 | ||

| Crysdot LLC | CD11017100-5g |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 97% | 5g |

$349 | 2024-07-19 | |

| TRC | H250735-2000mg |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 2g |

$ 615.00 | 2022-06-04 | ||

| abcr | AB413951-1g |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 1g |

€192.00 | 2023-09-05 | ||

| A2B Chem LLC | AJ07842-20mg |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 95% | 20mg |

$237.00 | 2024-07-18 | |

| A2B Chem LLC | AJ07842-500mg |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | >95% | 500mg |

$384.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385108-5g |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 97% | 5g |

¥6149.00 | 2024-04-25 | |

| TRC | H250735-500mg |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid |

91642-62-5 | 500mg |

$ 235.00 | 2022-06-04 |

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

91642-62-5 (2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91642-62-5)2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):317.0